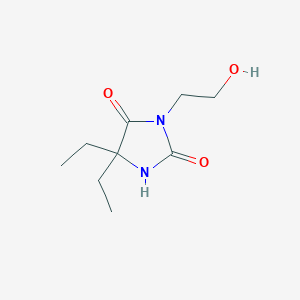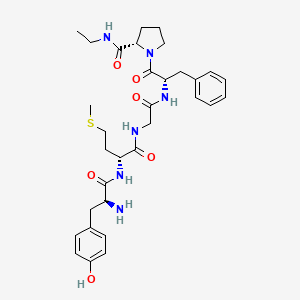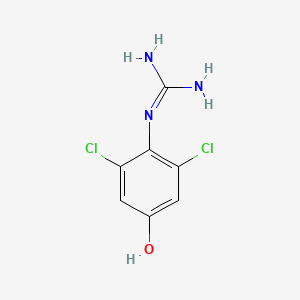
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride is a derivative of phenylalanine, an essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride typically involves the modification of phenylalanine. One common method includes the reaction of phenylalanine with guanidine derivatives under controlled conditions to introduce the aminoiminomethyl group. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (aqueous or organic solvents).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including its role in neurotransmitter synthesis and potential antidepressant properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride involves its interaction with various molecular targets and pathways. It is known to be a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and overall brain health. The compound’s effects are mediated through its conversion to these active neurotransmitters, which then interact with their respective receptors in the brain.
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: The parent compound, an essential amino acid involved in protein synthesis.
Tyrosine: A derivative of phenylalanine, also involved in neurotransmitter synthesis.
D-Phenylalanine: A synthetic variant with potential pain-relieving properties.
Uniqueness
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride is unique due to the presence of the aminoiminomethyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
64043-93-2 |
|---|---|
Fórmula molecular |
C11H17ClN4O2 |
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[(diaminomethylideneamino)methyl]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H16N4O2.ClH/c12-9(10(16)17)5-7-1-3-8(4-2-7)6-15-11(13)14;/h1-4,9H,5-6,12H2,(H,16,17)(H4,13,14,15);1H/t9-;/m0./s1 |
Clave InChI |
ZXDTZFIRLAQYJQ-FVGYRXGTSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN=C(N)N.Cl |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)CN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



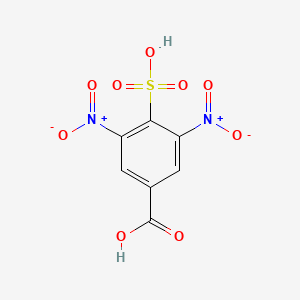
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)

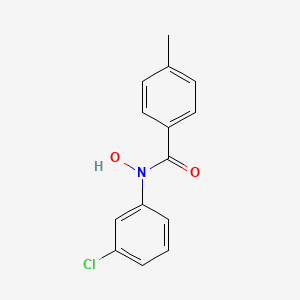
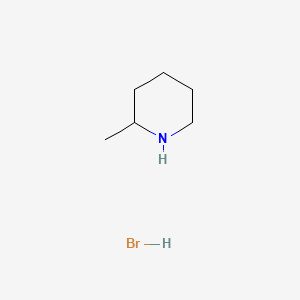

![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
